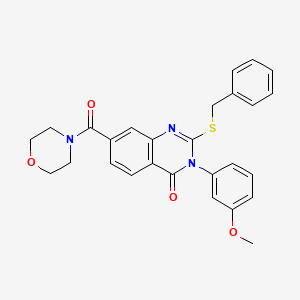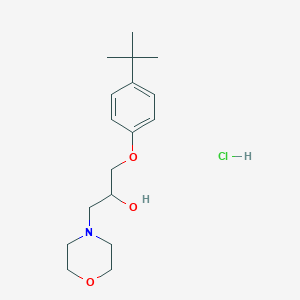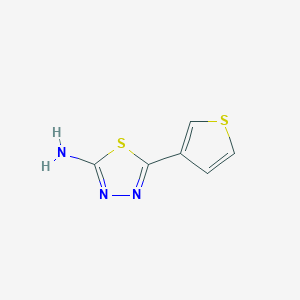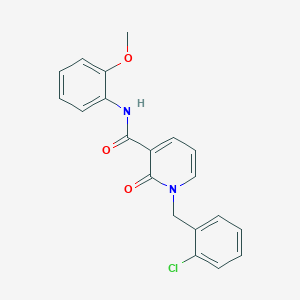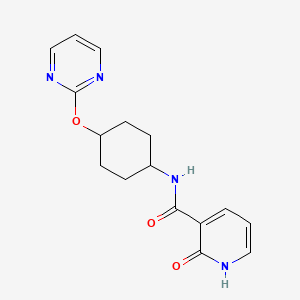
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is a complex chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This compound has a unique structural framework that can be tailored for specific scientific purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions starting with readily available precursors:
Starting Materials: The synthesis usually begins with cyclohexyl derivatives and pyrimidine-2-ol.
Stepwise Reactions: The cyclohexyl derivative undergoes hydroxylation to form 4-(pyrimidin-2-yloxy)cyclohexanol.
Cyclization and Condensation: A cyclization reaction, followed by condensation with dihydropyridine-3-carboxylic acid, forms the 2-oxo-dihydropyridine structure.
Industrial Production Methods
Batch Process: This method allows controlled reactions and adjustments in reaction conditions to optimize yields.
Continuous Flow Synthesis: In industrial settings, continuous flow reactors are employed for the large-scale production, ensuring consistent quality and higher efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, transforming functional groups and increasing its oxidation state.
Reduction: Reduction reactions can be used to modify specific parts of the molecule, affecting its reactivity and stability.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminium hydride are effective.
Solvents: Typical solvents include dichloromethane, ethanol, and water, selected based on the reaction type.
Major Products Formed
The main products depend on the specific reaction conditions:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Formation of new carbon-carbon or carbon-nitrogen bonds.
科学研究应用
Chemistry
The compound serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecular architectures.
Biology
Studies indicate potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Its structure suggests potential as an active pharmaceutical ingredient, especially in developing novel therapies for chronic diseases.
Industry
The compound is used in the development of advanced materials with specific properties, such as increased durability or reactivity.
作用机制
The compound's mechanism of action is primarily driven by its ability to interact with specific molecular targets:
Molecular Targets: Enzymes and receptors that regulate biological pathways.
Pathways: Modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Unique Features
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide stands out due to its specific structural features, which confer unique reactivity and biological activity.
Similar Compounds
2-oxo-1,2-dihydropyridine derivatives: Similar basic structure but different functional groups.
Cyclohexyl-pyrimidine compounds: Share some structural similarities but differ in the arrangement and type of functional groups.
Carboxamide derivatives: Possess the carboxamide functional group but differ in the remaining structure.
属性
IUPAC Name |
2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-13(3-1-8-17-14)15(22)20-11-4-6-12(7-5-11)23-16-18-9-2-10-19-16/h1-3,8-12H,4-7H2,(H,17,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXXGEGOOFFEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CNC2=O)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
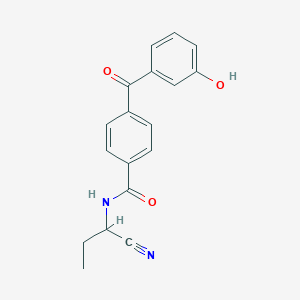
![3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)
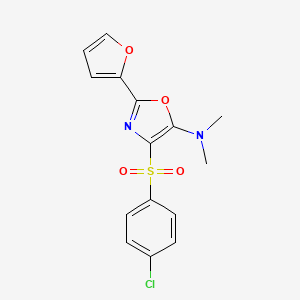
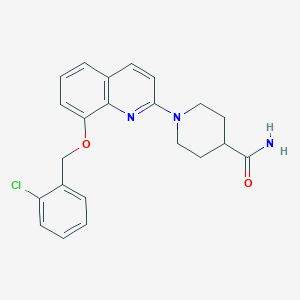
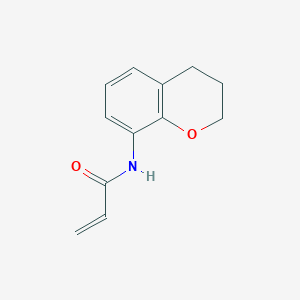

![1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2515260.png)
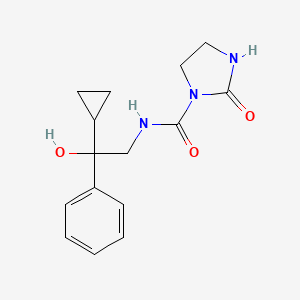
![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)
![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)
